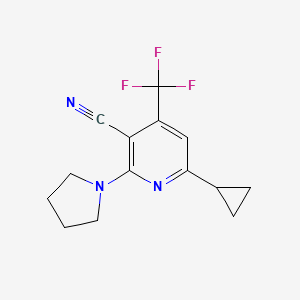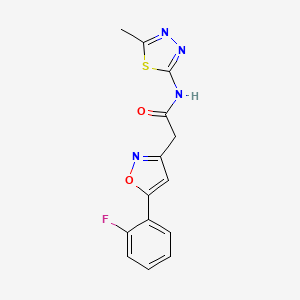
N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. Attached to this ring is a trifluoromethyl group, which is known for its high electronegativity and can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amine group might participate in acid-base reactions, while the carbonyl group in the pyrimidinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of both polar (e.g., amine, carbonyl) and nonpolar (e.g., trifluoromethyl) groups could impact its solubility. The compound’s stability could be affected by the susceptibility of certain functional groups to hydrolysis or oxidation .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound's structural analogs, particularly those containing fluorine atoms and thiazole or thiazolidine groups, have demonstrated promising antimicrobial properties. For instance, certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting potential utility in developing new antimicrobial agents. The presence of fluorine atoms has been specifically highlighted as a key factor in enhancing antimicrobial activity, underscoring the potential relevance of the compound (Desai, Rajpara, & Joshi, 2013).
Polymer Synthesis
Compounds structurally related to the given chemical have been utilized in the synthesis of novel polymers. For example, derivatives have been polymerized with various dianhydrides to produce new aromatic polyimides, which are materials of interest due to their thermal stability and solubility in organic solvents. These properties make such polymers suitable for high-performance applications, highlighting the potential utility of the compound in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antitumor Activity
Derivatives of the compound have shown promise in cancer research, particularly as hypoxia-selective cytotoxins. These compounds become more toxic in hypoxic conditions, which are characteristic of tumor microenvironments, suggesting a potential application in targeted cancer therapies. The mechanism involves enzymatic reduction under low oxygen conditions, leading to toxic products that are more effective against tumor cells (Palmer, van Zijl, Denny, & Wilson, 1995).
Herbicidal Activity
Novel compounds incorporating structural elements similar to the one have been explored for their herbicidal efficacy. Some synthesized derivatives have demonstrated significant activity against various dicotyledonous weeds, suggesting potential applications in agriculture for weed control. The herbicidal activity at both pre-emergence and post-emergence stages further highlights the compound's potential utility in developing new agrochemicals (Wu et al., 2011).
Wirkmechanismus
Without specific context or research, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on factors like how it interacts with biological molecules, its solubility and stability in biological environments, and its ability to cross cell membranes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF4N5O3S/c21-11-6-5-9(20(23,24)25)7-13(11)27-14(31)8-34-19-29-16(26)15(18(33)30-19)28-17(32)10-3-1-2-4-12(10)22/h1-7H,8H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRQEIQKZORSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

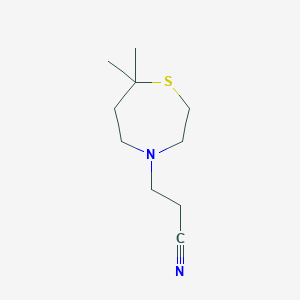
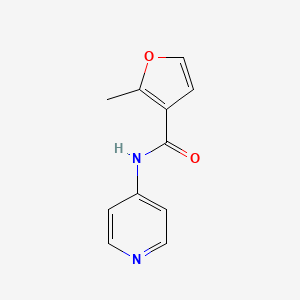
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)

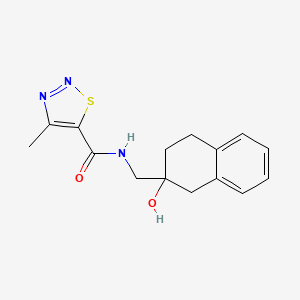
![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)
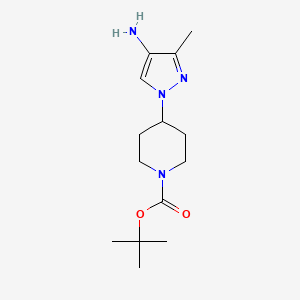
![(3-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2447354.png)
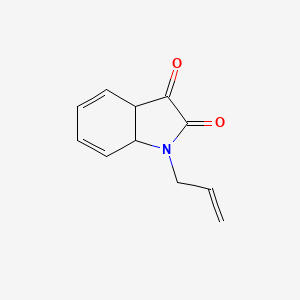

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)
![1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2447359.png)
